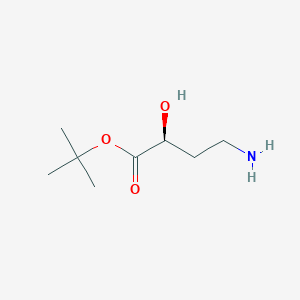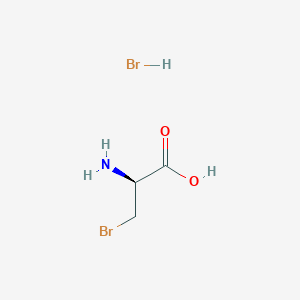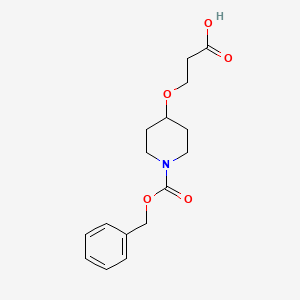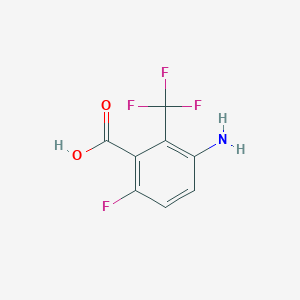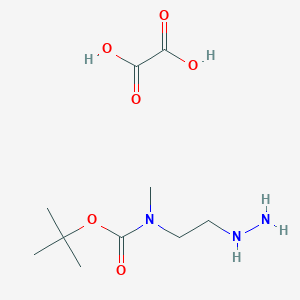
oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate is a chemical compound with a molecular formula of C9H20N4O4 It is a derivative of carbamic acid and is often used in various chemical and biological research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The industrial production methods aim to achieve high efficiency and consistency in the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxalic acid derivatives, while reduction reactions may produce hydrazine derivatives .
Scientific Research Applications
Oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to changes in metabolic pathways and cellular processes, which are the basis for its various applications in research and medicine .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate include:
tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate: A derivative of glycine with similar chemical properties.
tert-Butyl N-(2-hydrazinylethyl)carbamate: Another related compound with comparable applications and reactivity.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H21N3O6 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/C8H19N3O2.C2H2O4/c1-8(2,3)13-7(12)11(4)6-5-10-9;3-1(4)2(5)6/h10H,5-6,9H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
PWJFIZNBHGYVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
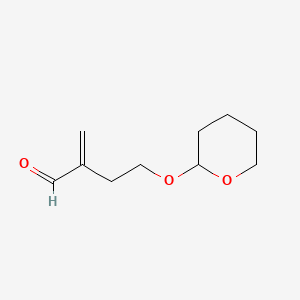
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)

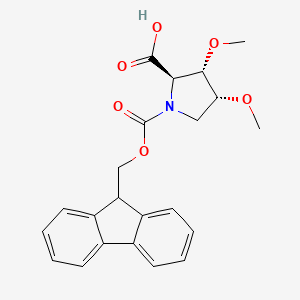
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)
![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)

